2-Ethoxy-6-hydroxybenzoxazole

Description

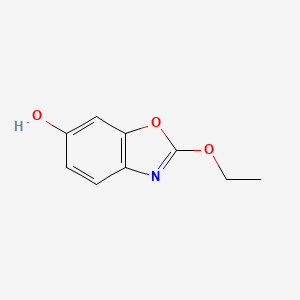

Structure

2D Structure

3D Structure

Properties

CAS No. |

439085-77-5 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-ethoxy-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C9H9NO3/c1-2-12-9-10-7-4-3-6(11)5-8(7)13-9/h3-5,11H,2H2,1H3 |

InChI Key |

ITXDEUCONLATQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Benzoxazole (B165842) Core Structures

The construction of the benzoxazole framework is a cornerstone of organic synthesis, with numerous methods developed to achieve this bicyclic system. These strategies can be broadly categorized into condensation reactions and cyclization strategies, often utilizing readily available precursors.

Condensation Reactions for Benzoxazole Formation

The most traditional and widely employed method for synthesizing the benzoxazole core involves the condensation of o-aminophenols with various carbonyl-containing compounds. rsc.orgresearchgate.net This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzoxazole ring.

Commonly used carbonyl precursors include:

Aldehydes: The reaction of o-aminophenols with aldehydes is a direct and efficient route to 2-substituted benzoxazoles. rsc.orgnih.govajchem-a.com Various catalysts, including metal catalysts, ionic liquids, and Brønsted or Lewis acids, can be employed to facilitate this transformation under different reaction conditions. rsc.orgnih.gov

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also serve as effective partners in condensation reactions with o-aminophenols to yield benzoxazoles. rsc.orgresearchgate.netchemicalbook.com For instance, the condensation of o-aminophenol with benzoyl chloride can be catalyzed by a Brønsted and Lewis dual acidic catalyst under microwave irradiation. rsc.org

Ketones: Ketones can also be used, though they are sometimes less reactive than aldehydes. rsc.org

The general mechanism for this condensation involves the initial formation of a Schiff base intermediate from the reaction of the amino group of the o-aminophenol and the carbonyl compound. This is followed by an intramolecular cyclization where the hydroxyl group attacks the imine carbon, and subsequent dehydration (aromatization) to form the stable benzoxazole ring. researchgate.net

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

| o-Aminophenol Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminophenol (B121084) | Benzaldehyde | LAIL@MNP, Ultrasound, Solvent-free | 2-Phenylbenzoxazole (B188899) | nih.gov |

| 2-Aminophenol | Aromatic Aldehydes | Fe3O4@SiO2-SO3H, 50 °C, Solvent-free | 2-Arylbenzoxazoles | ajchem-a.com |

| 2-Aminophenol | Benzoic Acids | Tf2O, 2-Fluoropyridine | 2-Substituted Benzoxazoles | mdpi.com |

| 2-Aminophenol | Aryl Acetylenes | Sulfur, DMF, 110 °C | 2-Arylbenzoxazoles | rsc.org |

Cyclization Strategies in Benzoxazole Synthesis

Beyond direct condensation, various cyclization strategies offer alternative pathways to the benzoxazole core, often providing access to different substitution patterns or proceeding through different mechanistic routes.

One prominent strategy is the copper-catalyzed intramolecular C-O cross-coupling of o-haloanilides. nih.gov This method is complementary to the o-aminophenol-based routes and is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle. nih.gov The reaction tolerates a range of substituents and has been successfully applied in parallel synthesis to create libraries of benzoxazole derivatives. nih.gov

Another approach involves the cyclization of suitably functionalized precursors . mdpi.com For example, the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like BF₃·Et₂O can yield 2-aminobenzoxazoles. rsc.orgacs.org The proposed mechanism involves the activation of NCTS by the Lewis acid, followed by nucleophilic attack of the amino group, elimination, and subsequent intramolecular cyclization by the hydroxyl group. acs.org

Furthermore, innovative methods such as the Tf₂O-promoted electrophilic activation of tertiary amides have been developed for the synthesis of 2-substituted benzoxazoles. mdpi.com This method involves the reaction of a tertiary amide with triflic anhydride (B1165640) (Tf₂O) to form a reactive intermediate that then reacts with an o-aminophenol to undergo intramolecular cyclization. mdpi.com

Strategies for Introducing Ethoxy and Hydroxy Functionalities on Benzoxazoles

To synthesize the target molecule, 2-Ethoxy-6-hydroxybenzoxazole, specific functional groups must be introduced onto the benzoxazole scaffold. This can be achieved either by using appropriately substituted starting materials or by functionalizing the pre-formed benzoxazole ring.

Etherification and Hydroxylation Techniques

Introducing an ethoxy group typically involves an etherification reaction . This can be accomplished by reacting a hydroxyl-substituted benzoxazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. Conversely, one could start with a precursor already containing the ethoxy group, for example, by using an ethoxy-substituted phenol (B47542) in the initial benzoxazole synthesis.

Hydroxylation , the introduction of a hydroxyl group, can be more challenging to achieve directly on the aromatic ring with high regioselectivity. A common strategy is to use a starting material that already possesses the hydroxyl group or a protected form of it. For instance, starting with 4-substituted-2-aminophenols allows for the synthesis of 6-substituted benzoxazoles. If a protected hydroxyl group is used, a subsequent deprotection step is required.

Selective Functionalization at C-2 and C-6 Positions

The synthesis of this compound requires the selective placement of the ethoxy group at the C-2 position and the hydroxyl group at the C-6 position.

Functionalization at the C-2 position is often achieved by choosing the appropriate reaction partner for the o-aminophenol. To introduce an ethoxy group at C-2, one could envision a reaction with a reagent like ethyl orthoformate or by employing a more modern approach involving the activation of a suitable precursor. Direct C-H functionalization at the C-2 position is also a known strategy for introducing various substituents. mdpi.combeilstein-journals.org

Functionalization at the C-6 position is typically dictated by the substitution pattern of the starting o-aminophenol. To obtain a 6-hydroxybenzoxazole, one would start with 2-amino-5-hydroxyphenol. The hydroxyl group may need to be protected during the synthesis of the benzoxazole ring to prevent unwanted side reactions, followed by a deprotection step. For example, a benzyl (B1604629) protecting group can be removed via hydrogenolysis. nih.gov

Table 2: Potential Strategies for this compound Synthesis

| Strategy | Description | Key Steps |

|---|

| Convergent Synthesis | Synthesizing the benzoxazole ring from precursors already containing the desired functionalities (or protected versions). | 1. Protection of the hydroxyl group of 2-amino-5-hydroxyphenol. 2. Condensation with an appropriate C2-ethoxy source. 3. Deprotection of the hydroxyl group. | | Post-Functionalization | Forming a benzoxazole core and then introducing the ethoxy and hydroxy groups. | 1. Synthesis of a 6-hydroxybenzoxazole derivative. 2. Selective etherification at the C-2 position. |

Derivatization and Structural Modification Approaches for this compound Analogs

Once this compound is synthesized, it can serve as a scaffold for the creation of a diverse library of analogs. These modifications can be targeted at the ethoxy group, the hydroxy group, or the aromatic rings.

The hydroxyl group at the C-6 position is a prime site for derivatization. It can be alkylated to introduce various ether linkages, acylated to form esters, or used as a handle for coupling reactions to introduce more complex moieties. For example, it can be reacted with triflating agents to yield a triflate suitable for Suzuki coupling, enabling the introduction of aryl or alkyl groups at the C-4 position of a 4-hydroxy-benzoxazole. google.com

The ethoxy group at the C-2 position can potentially be modified, although this is generally less straightforward than derivatizing the hydroxyl group. The C-H bonds on the benzene (B151609) ring of the benzoxazole can also be targeted for functionalization. For instance, direct C-H arylation has been reported, with some methods showing regioselectivity for specific positions on the benzoxazole ring system. beilstein-journals.orgmdpi.com For example, palladium-catalyzed arylation of benzoxazole can occur at the C-7 position. mdpi.com

Furthermore, the synthesis of analogs can be achieved by starting with different substituted o-aminophenols or by using a variety of carbonyl compounds in the initial condensation reaction. This allows for the introduction of a wide array of functional groups at various positions on the benzoxazole core, leading to a broad range of structurally diverse analogs. For example, derivatives with substituents at the 5-position of the benzoxazole ring and at the 3- and 4-positions of a phenyl ring at C-2 have been synthesized and evaluated for their biological activities. mdpi.com

Substitution Reactions at the Benzoxazole Nucleus

The benzoxazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the electron-donating and -withdrawing nature of its substituents. In this compound, the ethoxy group at the 2-position and the hydroxy group at the 6-position significantly influence the regioselectivity of electrophilic substitution reactions. The hydroxy group is a potent activating group and, along with the ring oxygen, directs electrophiles primarily to the positions ortho and para to it.

Electrophilic substitution reactions on the benzoxazole nucleus, such as nitration and halogenation, are expected to occur at specific positions due to the directing effects of the existing substituents. For instance, nitration of 2-phenylbenzoxazole has been shown to yield the 6-nitro derivative, indicating the reactivity of the C6 position. nih.gov In the case of this compound, the strong activating effect of the hydroxyl group would likely direct incoming electrophiles to the C5 and C7 positions.

Nucleophilic substitution reactions on the benzoxazole nucleus are less common but can be achieved, particularly at the 2-position if a suitable leaving group is present. While the ethoxy group in the target compound is not an ideal leaving group, related 2-halobenzoxazoles can undergo nucleophilic displacement. For example, 2-chlorobenzimidazoles, which are structurally similar to 2-chlorobenzoxazoles, readily undergo nucleophilic substitution with alkoxides to form 2-alkoxybenzimidazoles. rsc.org It is also possible for the benzoxazole ring to be opened under harsh nucleophilic conditions.

A noteworthy transformation is the direct C-H amination of benzoxazoles at the 2-position. This has been achieved using an iodine source and an oxidant, or under metal-free conditions with catalysts like tetrabutylammonium (B224687) iodide (TBAI). mdpi.com Such a reaction could potentially be applied to a 6-hydroxybenzoxazole precursor before the introduction of the ethoxy group.

The following table summarizes plausible substitution reactions for the 6-hydroxybenzoxazole core, based on known benzoxazole chemistry.

| Reaction Type | Reagents and Conditions | Expected Product(s) on 6-hydroxybenzoxazole |

| Nitration | H₂SO₄, HNO₃ | 6-hydroxy-5-nitrobenzoxazole and/or 6-hydroxy-7-nitrobenzoxazole |

| Halogenation | Br₂ or Cl₂ in a suitable solvent | 5-bromo/chloro-6-hydroxybenzoxazole and/or 7-bromo/chloro-6-hydroxybenzoxazole |

| Direct Amination (at C2) | Secondary amine, TBAI, H₂O₂ or TBHP, 80 °C | 2-amino-6-hydroxybenzoxazole |

This table presents hypothetical reactions for the 6-hydroxybenzoxazole scaffold based on established reactivity patterns of benzoxazole derivatives.

Coupling Reactions for Extended Conjugation Systems

The development of extended π-conjugated systems based on the benzoxazole core is crucial for applications in materials science, particularly for fluorescent probes and organic electronics. Metal-catalyzed cross-coupling reactions are the most powerful tools for achieving this. Starting with a suitably functionalized this compound, such as a halogenated derivative, various coupling partners can be introduced.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organohalide and an organoboron compound. A halo-substituted this compound (e.g., at the 5- or 7-position) could be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new aromatic rings. The reaction is tolerant of a wide range of functional groups, and recent advancements have enabled these couplings to be performed in greener solvents, including water. organic-chemistry.orgrsc.org For instance, the Suzuki-Miyaura coupling of 5-bromobenzoxazole with phenylboronic acid has been reported. researchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A halo-2-Ethoxy-6-hydroxybenzoxazole could be reacted with various alkenes to introduce vinyl groups, which can serve as handles for further functionalization or as part of a larger conjugated system. Studies on the Heck coupling of 2-(2-pyridyl)benzazole Pd(II) complexes have demonstrated the feasibility of such transformations. core.ac.uk

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is an excellent method for introducing alkynyl moieties, which are valuable for creating linear, rigid-rod-like molecules with extended conjugation. The Sonogashira coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene (B144264) has been successfully demonstrated. rsc.orgmdpi.com A similar strategy could be applied to a halogenated this compound.

The following table provides examples of coupling reactions that could be adapted for extending the conjugation of a functionalized this compound scaffold.

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., dioxane/H₂O) | Halo-benzoxazole + Arylboronic acid | Aryl-substituted benzoxazole |

| Heck | Pd catalyst (e.g., Pd(OAc)₂), base, phosphine (B1218219) ligand | Halo-benzoxazole + Alkene | Alkenyl-substituted benzoxazole |

| Sonogashira | Pd/Cu catalyst, base (e.g., amine) | Halo-benzoxazole + Terminal alkyne | Alkynyl-substituted benzoxazole |

This table is a generalized representation based on known coupling reactions of benzoxazole derivatives.

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Greener Solvents: Traditional syntheses of benzoxazoles often employ volatile and hazardous organic solvents. To address this, researchers have explored more environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of mercaptobenzoxazoles and for copper-catalyzed intramolecular O-arylation to form benzoxazoles. rsc.orgijpbs.com Polyethylene glycol (PEG) has also been utilized as a green solvent for the synthesis of benzoxazole derivatives. researchgate.netresearchgate.net In some cases, reactions can be performed under solvent-free conditions, often with microwave assistance, which further enhances their green credentials. nih.gov

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For benzoxazole synthesis, several such catalysts have been reported. Nano-CeO₂ has been used as a recyclable catalyst for the synthesis of 2-arylbenzoxazoles under solvent-free conditions. samipubco.com Ruthenium nanoparticles have also been employed as a recyclable heterogeneous catalyst for the one-pot synthesis of benzoxazole derivatives in an aqueous medium. spast.org Brønsted acidic ionic liquids, which can be easily recovered and reused, have been shown to be effective catalysts for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles under solvent-free conditions. acs.orgnih.gov Another innovative approach involves the use of metal-organic frameworks (MOFs), such as Ni₂(BDC)₂(DABCO), as efficient and reusable heterogeneous catalysts for the direct C-H arylation of benzoxazoles. rsc.org

The following table lists some green catalysts used in benzoxazole synthesis.

| Catalyst | Reaction Type | Advantages |

| Nano-CeO₂ | Condensation of aminophenols and aldehydes | Recyclable, solvent-free conditions |

| Ruthenium Nanoparticles | One-pot synthesis from aminophenols and aldehydes | Recyclable, aqueous medium |

| Brønsted Acidic Ionic Liquid Gel | Condensation of aminophenols and aldehydes | Recyclable, solvent-free, high yields |

| Ni₂(BDC)₂(DABCO) (MOF) | Direct C-H arylation | Heterogeneous, recyclable, avoids hazardous reagents |

Advanced Synthetic Techniques Applicable to Benzoxazole Systems

To improve reaction efficiency, reduce reaction times, and enhance product yields, advanced synthetic techniques are often employed in the synthesis of benzoxazole derivatives. These methods offer significant advantages over traditional synthetic protocols.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of benzoxazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating. researchgate.net This technique has been successfully applied to the condensation of 2-aminophenols with aldehydes, carboxylic acids, and other precursors to form the benzoxazole ring. rsc.orgtandfonline.commdpi.com For example, a one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under microwave conditions provides a versatile route to benzoxazoles. organic-chemistry.org The use of microwave heating in conjunction with solvent-free conditions or green solvents like curd water further enhances the eco-friendliness of these synthetic methods. tandfonline.comscienceandtechnology.com.vn

The following table summarizes representative conditions for microwave-assisted benzoxazole synthesis.

| Starting Materials | Catalyst/Reagents | Conditions | Reaction Time | Yield |

| 2-aminophenol, aromatic aldehyde | [CholineCl][oxalic acid] | 120 °C, MW | 15 min | Good to excellent |

| 2-amino-4-methylphenol, aromatic aldehyde | I₂, K₂CO₃ | 120 °C, MW, solvent-free | 10 min | 67-90% |

| 2-aminophenol, aldehyde | Waste curd water | MW | Short | High |

Metal-Catalyzed Coupling in Heterocyclic Synthesis

Metal-catalyzed coupling reactions are fundamental to modern heterocyclic synthesis, enabling the construction of complex molecules that would be difficult to access through other means. As discussed in section 2.3.2, palladium and copper are the most common metals used for these transformations in benzoxazole chemistry.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for a variety of coupling reactions. Direct C-H arylation of the benzoxazole C2-position with aryl bromides can be achieved at room temperature using a Pd(OAc)₂/NiXantphos catalyst system. nih.gov Palladium complexes are also central to Suzuki, Heck, and Sonogashira couplings of halo-benzoxazoles. rsc.orgresearchgate.netcore.ac.ukresearchgate.netnih.gov The development of highly active palladium precatalysts has enabled the coupling of challenging substrates, such as heteroaryl boronic acids, under mild conditions. uni-rostock.de

Copper-Catalyzed Reactions: Copper catalysts offer a more economical alternative to palladium for certain coupling reactions. Copper-catalyzed intramolecular O-arylation of o-haloanilides is a common method for synthesizing the benzoxazole ring. rsc.org Copper catalysts have also been employed for the direct 2-arylation of benzoxazoles with aryl iodides and, more recently, with aryl bromides. nih.gov Furthermore, copper-promoted domino C-N cross-coupling reactions have been developed for the synthesis of 2-aminobenzoxazoles. arabjchem.org

The following table highlights key metal-catalyzed coupling reactions for benzoxazole synthesis and functionalization.

| Reaction | Metal Catalyst | Key Features |

| Direct C-H Arylation | Palladium or Copper | Functionalization of the C2-position without pre-halogenation. |

| Suzuki-Miyaura Coupling | Palladium | Versatile C-C bond formation with a wide range of boronic acids. |

| Heck Coupling | Palladium | Introduction of alkenyl groups. |

| Sonogashira Coupling | Palladium/Copper | Formation of C-C triple bonds for extended linear structures. |

| Intramolecular O-Arylation | Copper | A common and efficient method for benzoxazole ring formation. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Benzoxazole (B165842) Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of benzoxazole compounds.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. While specific quantum chemical studies on 2-Ethoxy-6-hydroxybenzoxazole are not widely documented, extensive research on related benzoxazole derivatives provides a strong basis for understanding its electronic nature. researchgate.net

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are commonly performed to understand charge transfer within the molecule. researchgate.netesisresearch.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. In benzoxazole derivatives, these orbitals are typically distributed across the fused ring system. The presence of an electron-donating hydroxy (-OH) group at the 6-position and an ethoxy (-OCH2CH3) group at the 2-position would be expected to influence the electron density and energy levels of these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another technique used to study hyper-conjugative interactions and charge delocalization, revealing the stability conferred by electron delocalization from lone pairs to antibonding orbitals. esisresearch.orgesisresearch.org Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. esisresearch.org

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. The synthesis of the benzoxazole core, for instance, can be investigated to determine the most energetically favorable pathway. One common synthesis route involves the condensation of an o-aminophenol derivative with a carboxylic acid or its equivalent, followed by cyclization. acs.org

DFT calculations can model the potential energy surface of the reaction, identifying transition states and intermediates. marmara.edu.tr For example, studies on the formation of 2-substituted benzoxazoles have examined the cyclization mechanism in detail, comparing different possible pathways to confirm the experimentally observed products. marmara.edu.tr Such simulations provide activation energies and reaction enthalpies, offering a thermodynamic and kinetic profile of the synthesis. researchgate.net A proposed mechanism for the formation of a benzoxazole involves the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. acs.org

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics extend beyond static quantum calculations to explore the conformational flexibility and intermolecular interactions of molecules over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key sources of conformational flexibility are the rotation around the C-O bond of the ethoxy group and the O-H bond of the hydroxyl group.

Computational methods, such as semi-empirical or DFT calculations, can be used to perform a potential energy surface scan by systematically rotating these bonds. esisresearch.orgnih.gov This process identifies low-energy conformers, or the most stable shapes of the molecule. Energy minimization calculations are used to optimize the geometry of various starting conformations to find the most stable arrangement. acs.org The relative energies of these conformers determine their population distribution at a given temperature. Understanding the preferred conformation is vital as it dictates how the molecule will interact with other molecules, including biological receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). nih.gov This method is widely used in drug discovery to screen for potential inhibitors of biological targets. Numerous studies have performed docking simulations on benzoxazole derivatives to understand their interactions with various enzymes and receptors. rsc.orgscialert.netchemmethod.combeilstein-archives.org

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score or binding energy. These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. rsc.orgresearchgate.net For this compound, the hydroxyl group and the oxygen and nitrogen atoms in the benzoxazole ring could act as hydrogen bond donors and acceptors, respectively, playing a crucial role in target binding.

Table 1: Examples of Molecular Docking Studies on Benzoxazole Derivatives

| Benzoxazole Derivative Class | Target Protein | Key Findings and Interactions | Reference |

|---|---|---|---|

| General 2-substituted benzoxazoles | DNA Gyrase | Docking suggested that antibacterial activity could be achieved through DNA gyrase inhibition. Pharmacophore analysis identified hydrogen bond acceptor/donor and hydrophobic features as important. | nih.govresearchgate.net |

| General benzoxazole derivatives | VEGFR-2 | Identified key residues (Leu35, Val43, Lys63, etc.) for stabilizing inhibitors in the binding pocket. Steric, electrostatic, and hydrogen bond interactions were the main driving forces. | rsc.org |

| 1,2,4-triazole derivatives with ethoxy group | Aldose Reductase (AR) | Docking scores and binding energies showed that molecules fit well into the active site of the AR enzyme, supporting experimental inhibition data. | beilstein-archives.org |

| Benzoxazolone derivatives | SARS-CoV-2 Spike Protein | Calculated binding free energy values using molecular dynamics simulations to assess effectiveness against viral variants. | chemmethod.com |

| 2-arylbenzoxazole derivatives | Aβ aggregates | Used as biovectors in gadolinium-based contrast agents for binding to amyloid-β plaques, relevant in Alzheimer's disease research. | researchgate.net |

Spectroscopic Property Predictions through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations of properties like vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can aid in the structural characterization of newly synthesized compounds. researchgate.netesisresearch.org

DFT calculations at levels like B3LYP with appropriate basis sets (e.g., 6-31G or SDD) are commonly used to optimize the molecular geometry and compute the vibrational frequencies. esisresearch.orgesisresearch.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra. esisresearch.org Similarly, the Gauge-Including Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netesisresearch.org

These predictive capabilities are crucial for confirming the identity and purity of a compound like this compound by comparing theoretical spectra with those obtained experimentally.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for 2-(p-nitrobenzyl)benzoxazole

| Assignment (Vibrational Mode) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹, Scaled) | Reference |

|---|---|---|---|---|

| C=N stretch | 1518 | 1518 | 1533 | esisresearch.org |

| C-O-C asymmetric stretch | 1268 | 1268 | 1241 | esisresearch.org |

| NO₂ symmetric stretch | 1346 | 1346 | 1350 | esisresearch.org |

| CH₂ wagging | - | 1287 | 1288 | esisresearch.org |

| CH₂ scissoring | 1441 | - | 1441 | esisresearch.org |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Investigations

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a key characteristic of many 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives and is anticipated in structures like this compound. researchgate.net This ultrafast photoreaction involves the transfer of a phenolic proton to the nitrogen atom of the oxazole (B20620) ring upon electronic excitation. nih.govnih.gov Computational studies, primarily using Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for excited states, have been pivotal in mapping the ESIPT mechanism. nih.govnih.gov

The process is generally understood to follow a four-step cycle:

Photoexcitation: The molecule, initially in its stable enol (E) ground state (S₀), absorbs a photon, promoting it to the Franck-Condon excited state (E*).

Proton Transfer: In the excited state (S₁), the acidity of the hydroxyl group and the basicity of the imine nitrogen increase significantly. This change strengthens the intramolecular hydrogen bond (O-H···N), drastically lowering the energy barrier for the proton to transfer from the oxygen to the nitrogen atom. nih.gov This transfer occurs on an ultrafast timescale, often in picoseconds, to form an excited keto (K*) tautomer. scispace.com

Fluorescence: The keto tautomer relaxes from its excited state (K*) to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift, meaning the wavelength of the emitted light is significantly longer than the absorbed light. nih.gov

Reverse Transfer: The keto tautomer is typically unstable in the ground state and rapidly undergoes a reverse proton transfer to regenerate the original enol (E) form, completing the cycle. researchgate.net

Computational models predict the specific geometric changes that facilitate this process. Upon excitation from the S₀ to the S₁ state, the O-H bond lengthens while the H···N distance shortens, indicating a strengthening of the intramolecular hydrogen bond that primes the molecule for proton transfer. nih.gov

Table 1: Illustrative Calculated Changes in Key Bond Lengths and Angles for a Model Hydroxybenzoxazole Upon Excitation, Facilitating ESIPT Data is representative of typical findings for the HBO scaffold as described in computational literature.

| Parameter | Ground State (S₀) - Enol | Excited State (S₁) - Enol |

| Bond Length (Å) | ||

| O-H | ~0.98 Å | ~1.02 Å |

| H···N | ~1.85 Å | ~1.60 Å |

| C=N | ~1.30 Å | ~1.33 Å |

| Bond Angle (°) | ||

| C-O-H | ~105° | ~103° |

| This interactive table illustrates the typical geometric changes calculated using methods like DFT and TD-DFT, which confirm the strengthening of the intramolecular hydrogen bond in the excited state, a prerequisite for ESIPT. |

Solvent Effects on Electronic Transitions

The photophysical properties of ESIPT-capable molecules like this compound are highly sensitive to their environment, particularly the solvent. researchgate.net Computational studies employ solvent models, such as the Polarizable Continuum Model (PCM), to simulate these effects and predict changes in electronic transition energies.

In non-polar solvents, the intramolecular hydrogen bond that is crucial for the ESIPT process remains intact, and the characteristic large Stokes-shifted fluorescence from the keto tautomer is typically observed. However, in polar protic solvents (e.g., ethanol, water), the solvent molecules can compete with the benzoxazole nitrogen to form intermolecular hydrogen bonds with the phenolic proton. This can disrupt the intramolecular hydrogen bond, inhibiting or even completely quenching the ESIPT process. researchgate.net

When ESIPT is hindered, the molecule may instead relax via fluorescence from the initial enol excited state (E), resulting in a "normal" fluorescence with a much smaller Stokes shift. nih.gov In some cases, a dynamic equilibrium between the two forms can lead to dual fluorescence, where emission from both the enol and keto* species is observed simultaneously. nih.gov Computational calculations of absorption and emission spectra in different simulated solvent environments can accurately predict these solvatochromic shifts and changes in fluorescence behavior.

Table 2: Predicted Effect of Solvent Polarity on the Dominant Emission Pathway for a Generic Hydroxybenzoxazole

| Solvent Type | Intramolecular H-Bond Status | Dominant Emission | Expected Stokes Shift |

| Non-polar (e.g., Hexane) | Intact | Keto (K) Tautomer | Large |

| Polar Aprotic (e.g., THF) | Mostly Intact | Keto (K) Tautomer | Large |

| Polar Protic (e.g., Ethanol) | Disrupted/Compromised | Enol (E*) Form | Small |

| This interactive table summarizes the general relationship between solvent type and the photophysical behavior of ESIPT fluorophores as predicted by computational models. |

Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry is a cornerstone for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) for benzoxazole derivatives. nih.govresearchgate.net These models provide a predictive framework that links specific structural features to biological activity or physical properties, guiding the rational design of new compounds.

One major application is in drug design, where molecular docking simulations are used to predict the binding affinity and orientation of benzoxazole derivatives within the active site of a biological target, such as an enzyme or receptor. bohrium.com For instance, studies on related benzoxazoles have used docking to model interactions with the Toll-like receptor 9 (TLR9), identifying key amino acid residues and leucine-rich repeat regions critical for antagonistic activity. nih.gov Similarly, docking has been employed to study the binding of benzoxazoles to the COX-2 enzyme, providing insights for the design of novel anti-inflammatory agents. bohrium.com

Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) generate predictive models based on the steric and electrostatic fields of a series of molecules. bohrium.com These models create contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity, offering a clear roadmap for chemical synthesis.

From a materials science perspective, computational methods have been used to relate the structure of benzoxazole-containing monomers to the properties of the resulting polymers. researchgate.net Theoretical calculations can predict how the orientation of the benzoxazole ring and the nature of its substituents will influence monomer reactivity and the thermal and mechanical properties (e.g., glass transition temperature, tensile strength) of the final polymer. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed mapping of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the precise arrangement and connectivity of atoms within the 2-Ethoxy-6-hydroxybenzoxazole molecule can be determined.

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of hydrogen atoms. The ethoxy group protons are expected to present as a characteristic triplet and quartet pattern. The aromatic protons on the benzoxazole (B165842) ring system will exhibit distinct chemical shifts and coupling patterns influenced by the electron-donating effects of the hydroxyl and ethoxy substituents.

A detailed analysis of the ¹H NMR spectrum is pending the availability of experimental data.

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The number of distinct signals corresponds to the number of non-equivalent carbon atoms, providing a fingerprint of the carbon skeleton. The chemical shifts of the carbons in the ethoxy group and the aromatic rings are diagnostic of their specific bonding and electronic environment.

A detailed analysis of the ¹³C NMR spectrum is pending the availability of experimental data.

A detailed analysis of 2D NMR data is pending the availability of experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods can confirm the presence of the hydroxyl (-OH), ether (C-O-C), and the characteristic benzoxazole ring vibrations.

Specific vibrational frequencies and their assignments are pending the availability of experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structural components through the analysis of fragmentation patterns. The molecular ion peak ([M]⁺) will confirm the elemental composition, while the fragmentation ions will correspond to the loss of specific moieties, such as the ethoxy group or parts of the benzoxazole ring system.

The precise m/z values for the molecular ion and key fragments are pending the availability of experimental data.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization

The photophysical properties of this compound are investigated using UV-Visible absorption and fluorescence spectroscopy. These techniques provide information on the electronic transitions within the molecule and its ability to emit light after excitation. The positions of the absorption and emission maxima are characteristic of the compound's chromophoric system.

Specific absorption and emission maxima are pending the availability of experimental data.